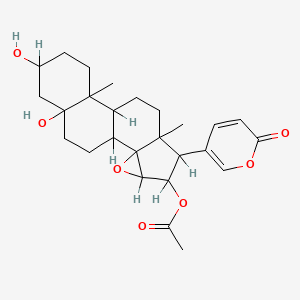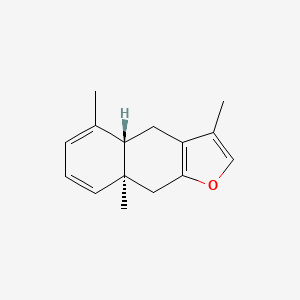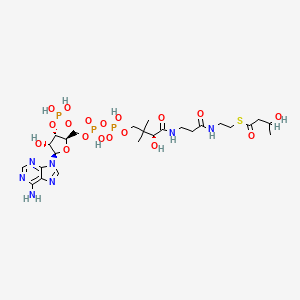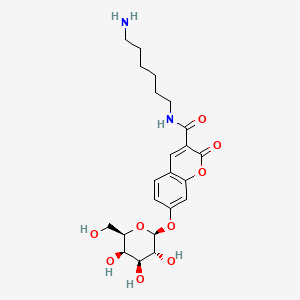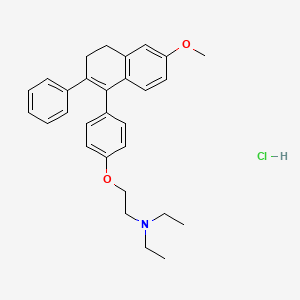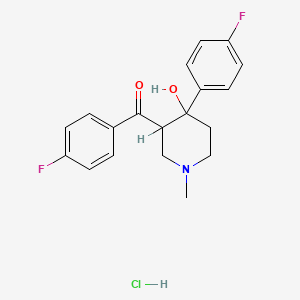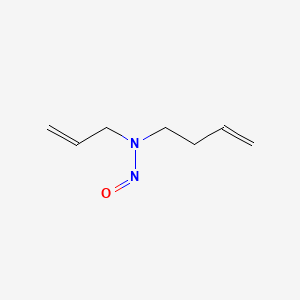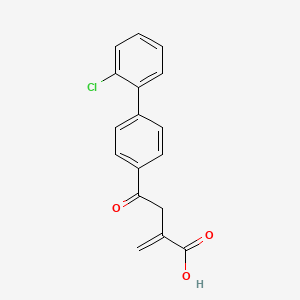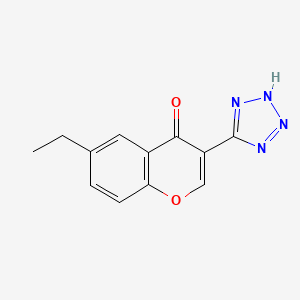
6-Ethyl-3-(1H-tetrazol-5-yl)chromone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
AA-344 undergoes various chemical reactions, including:
Oxidation: AA-344 can be oxidized under specific conditions, although detailed information on the reagents and conditions is limited.
Reduction: Reduction reactions involving AA-344 have not been extensively studied.
Scientific Research Applications
AA-344 has been primarily studied for its antiallergic properties. It has shown to inhibit cyclic AMP phosphodiesterase in rat mast cells, leading to increased levels of cyclic AMP when combined with epinephrine, isoproterenol, or prostaglandin E2 and F2α . This makes it a valuable compound in allergy and immunology research.
Mechanism of Action
The mechanism of action of AA-344 involves its interaction with biogenic amines and prostaglandins to increase cyclic AMP levels in rat mast cells. This interaction inhibits cyclic AMP phosphodiesterase, leading to a significant increase in cyclic AMP levels. This increase in cyclic AMP is believed to play a crucial role in the antiallergic effects of AA-344 by regulating the function of mast cells in allergic reactions .
Comparison with Similar Compounds
AA-344 is unique in its selective inhibition of IgE-mediated allergic reactions. Similar compounds include:
Theophylline: A known phosphodiesterase inhibitor, but AA-344 is at least 1,000 times more potent in increasing cyclic AMP levels in rat mast cells.
Epinephrine and Isoproterenol: These compounds also increase cyclic AMP levels, but AA-344 shows synergistic effects when combined with them.
Prostaglandin E2 and F2α: These compounds work similarly to AA-344 in increasing cyclic AMP levels, but AA-344’s potency and selective inhibition make it unique.
AA-344’s distinct mechanism and high potency in increasing cyclic AMP levels set it apart from other similar compounds, making it a valuable subject of study in allergy and immunology research.
Properties
CAS No. |
50743-49-2 |
|---|---|
Molecular Formula |
C12H10N4O2 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
6-ethyl-3-(2H-tetrazol-5-yl)chromen-4-one |
InChI |
InChI=1S/C12H10N4O2/c1-2-7-3-4-10-8(5-7)11(17)9(6-18-10)12-13-15-16-14-12/h3-6H,2H2,1H3,(H,13,14,15,16) |
InChI Key |
UBEONZHRYRTJFN-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(C=C1)OC=C(C2=O)C3=NNN=N3 |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC=C(C2=O)C3=NNN=N3 |
Key on ui other cas no. |
50743-49-2 |
Synonyms |
6-ethyl-3-(1H-tetrazol-5-yl)chromone AA 344 AA-344 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



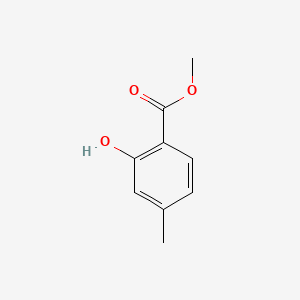
![1-{5-O-[Hydroxy(methyl)phosphoryl]pentofuranosyl}-4-imino-1,4-dihydropyrimidin-2-ol](/img/structure/B1196126.png)
![[7-(2-methylbut-2-enoyloxy)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 3-hydroxy-2,4-dimethyl-5-oxooxolane-3-carboxylate](/img/structure/B1196127.png)
